molecular formula C6H3ClF3NO2S B11863546 Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 72850-71-6

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B11863546
CAS No.: 72850-71-6
M. Wt: 245.61 g/mol
InChI Key: ZLJWAOMXZUZJNG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is particularly interesting due to its unique chemical structure, which includes a trifluoromethyl group, enhancing its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s antibacterial and antifungal properties make it a valuable tool in biological research, particularly in the development of new antibiotics.

    Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.

    Industry: The compound is used in the production of fungicides and other agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

This compound’s unique combination of a chloro and trifluoromethyl group makes it particularly versatile and valuable in various fields of research and industry.

Biological Activity

Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This detailed article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3ClF3NO2SC_6H_3ClF_3NO_2S, with a molecular weight of 231.58 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and the presence of both chloro and trifluoromethyl groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives are recognized for their antifungal and antibacterial activities, with this compound showing promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit specific enzyme pathways involved in microbial growth, making it a candidate for further development in treating infections .

Comparative Antimicrobial Efficacy

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Chloramphenicol50Reference
Nystatin100Antifungal

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Various thiazole derivatives have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies on Anticancer Activity

  • Thiazole Derivatives : A study reported several thiazole analogues exhibiting promising anticancer potential against human glioblastoma and melanoma cells, with some compounds demonstrating IC50 values in the low micromolar range .
  • Structure-Activity Relationships : The presence of electron-withdrawing groups such as chlorine has been linked to increased antiproliferative activity. For instance, thiazoles with specific substitutions at the phenyl ring exhibited significant cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key biological targets such as enzymes and receptors involved in microbial growth and cancer proliferation.

Future Directions

Given the promising biological activity of this compound, further studies are warranted to:

  • Optimize Structure : Investigate modifications to enhance potency and selectivity against specific pathogens or cancer types.
  • Conduct In Vivo Studies : Assess the efficacy and safety profile in animal models to evaluate therapeutic potential.

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c1-13-4(12)2-3(6(8,9)10)11-5(7)14-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWAOMXZUZJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534553
Record name Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72850-71-6
Record name Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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